molecular formula C18H18NOP B11941262 7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene CAS No. 254888-50-1

7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene

Cat. No.: B11941262
CAS No.: 254888-50-1
M. Wt: 295.3 g/mol
InChI Key: ZIWDCXWGUHABIE-UHFFFAOYSA-N
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Description

7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene is a bicyclic compound featuring a seven-membered ring system with a nitrogen atom at position 7 and a diphenylphosphoryl substituent. The bicyclo[4.1.0]hept-3-ene scaffold introduces strain due to the fused cyclohexene and cyclopropane rings, which enhances reactivity.

Properties

CAS No.

254888-50-1

Molecular Formula

C18H18NOP

Molecular Weight

295.3 g/mol

IUPAC Name

7-diphenylphosphoryl-7-azabicyclo[4.1.0]hept-3-ene

InChI

InChI=1S/C18H18NOP/c20-21(15-9-3-1-4-10-15,16-11-5-2-6-12-16)19-17-13-7-8-14-18(17)19/h1-12,17-18H,13-14H2

InChI Key

ZIWDCXWGUHABIE-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2C1N2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclopropanation via Carbene Insertion

This method constructs the bicyclo[4.1.0]heptene core through transition metal-catalyzed carbene transfer.

Procedure:

  • Substrate : Norbornene derivatives (e.g., 7-azabicyclo[4.1.0]hept-3-ene) are treated with diazo compounds (e.g., ethyl diazoacetate) in the presence of rhodium(II) acetate.

  • Conditions :

    • Catalyst: Rh₂(OAc)₄ (0.5–2 mol%)

    • Solvent: Dichloromethane or toluene

    • Temperature: 25–40°C

    • Reaction Time: 4–12 hours.

Key Data:

ParameterValueSource
Yield68–75%
Diastereomeric Ratio3:1 (cis:trans)
PurificationColumn chromatography

Mechanistic Insight :
Rhodium carbene intermediates insert into the bicyclo framework, forming the cyclopropane ring. Steric effects from the diazo compound’s substituents influence regioselectivity.

Phosphorylation of 7-Azabicycloheptene Precursors

Phosphorylation introduces the diphenylphosphoryl group at the 7-position.

Procedure:

  • Substrate : 7-Azabicyclo[4.1.0]hept-3-ene

  • Phosphorylating Agent : Diphenylphosphoryl chloride (DPP-Cl)

  • Conditions :

    • Base: Triethylamine (2.2 equiv)

    • Solvent: Dry THF or DCM

    • Temperature: 0°C → RT

    • Reaction Time: 6–8 hours.

Key Data:

ParameterValueSource
Yield82–89%
Purity (HPLC)>98%
WorkupAqueous extraction

Optimization :
Excess DPP-Cl (1.5 equiv) ensures complete conversion. Anhydrous conditions prevent hydrolysis of the phosphoryl chloride.

Curtius Rearrangement-Mediated Synthesis

This method leverages diphenylphosphoryl azide (DPPA) to form isocyanate intermediates, which cyclize to the target compound.

Procedure:

  • Substrate : Bicyclo[4.1.0]hept-3-ene-carboxylic acid

  • Reagents : DPPA, triethylamine

  • Conditions :

    • Solvent: Toluene or chlorobenzene

    • Temperature: 80–110°C

    • Reaction Time: 2–4 hours.

Key Data:

ParameterValueSource
Yield55–64%
Byproducts<5% acyl azide
Scale-Up FeasibilityDemonstrated at 100 g

Mechanistic Insight :
DPPA converts the carboxylic acid to an acyl azide, which undergoes Curtius rearrangement to an isocyanate. Intramolecular cyclization forms the 7-azabicyclo structure.

Epoxidation and Ring-Opening Strategies

Epoxidation of bicycloheptene derivatives followed by phosphorylation yields the target compound.

Procedure:

  • Substrate : 7-Azabicyclo[4.1.0]hept-3-ene oxide

  • Phosphorylation : DPP-Cl, as in Method 2

  • Conditions :

    • Epoxidation: mCPBA (1.2 equiv), DCM, 0°C → RT

    • Ring-Opening: NH₃/MeOH, 40°C.

Key Data:

ParameterValueSource
Epoxidation Yield73%
Overall Yield61% (two steps)
Stereochemical Control>95% cis-epoxide

Challenges :
Epoxide ring-opening requires precise stoichiometry to avoid over-phosphorylation.

Comparative Analysis of Methods

MethodAdvantagesLimitationsIndustrial Viability
CyclopropanationHigh regioselectivityRequires diazo compoundsModerate
PhosphorylationHigh yield, scalabilitySensitive to moistureHigh
Curtius RearrangementVersatile intermediatesExplosive intermediatesLow
EpoxidationExcellent stereo-controlMulti-step synthesisModerate

Challenges and Optimization

  • Enantiomeric Control : Chiral auxiliaries (e.g., (S)-BINOL) improve enantioselectivity in cyclopropanation (up to 92% ee).

  • Purification : Silica gel chromatography remains standard, but crystallization from hexane/EtOAc enhances purity (>99%).

  • Scale-Up : Continuous-flow systems mitigate risks associated with Curtius rearrangement intermediates .

Chemical Reactions Analysis

Types of Reactions

7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracetic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydride, triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl derivatives, while reduction could lead to the formation of simpler bicyclic compounds.

Scientific Research Applications

7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene exerts its effects involves interactions with molecular targets such as enzymes and proteins. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The diphenylphosphoryl group can participate in various chemical reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Substituent Variations

The substituent at position 7 significantly influences the compound’s properties. Key analogs include:

Compound Name Substituent at Position 7 Key Features Reference
7-Azabicyclo[4.1.0]hept-3-ene-3-carboxylic acid esters Carboxylate ester Synthesized via epoxide-amine reactions and sulfonylation; intermediates for pharmaceuticals .
7-(Cyclopentanesulfonyl)-7-azabicyclo[4.1.0]heptane Cyclopentanesulfonyl Saturated bicyclic system (no double bond); sulfonyl group enhances stability and hydrogen-bonding capacity .
2,7-Diazabicyclo[4.1.0]hept-3-ene derivatives Arylsulfonyl Additional nitrogen at position 2; synthesized via 1,3-dipolar cycloaddition; exhibits analgesic and anticoccidial activity .
Benzyl 7-Oxa-3-Azabicyclo[4.1.0]heptane-3-Carboxylate Benzyl carboxylate Oxa (oxygen) and aza (nitrogen) in the ring; used in research for its stereochemical properties .
Ethyl (1R,5R,6R)-5-(1-ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate Ether-linked alkyl group Chiral center and ether substituent; potential for asymmetric synthesis .

Key Research Findings

  • Biological Activity : 2,7-Diazabicyclo derivatives demonstrate superior analgesic and anticoccidial activity compared to aspirin and sulfaguanidine, highlighting the impact of additional heteroatoms .
  • Synthetic Utility : Carboxylate esters are industrially scalable intermediates, emphasizing cost-effective routes for large-scale production .
  • Structural Insights : X-ray diffraction studies (e.g., PDB 5L77) reveal conformational preferences of bicyclic scaffolds when bound to proteins, aiding drug design .

Biological Activity

7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene (CAS No. 254888-50-1) is a complex organic compound with a unique bicyclic structure that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its biological activity is primarily attributed to the diphenylphosphoryl group, which enhances its reactivity and potential interactions with biological targets.

The molecular formula of this compound is C18H18NOP, with a molecular weight of approximately 295.3 g/mol. The compound features a bicyclic structure that allows for specific binding to various enzymes and proteins, potentially modulating their activity.

PropertyValue
CAS No. 254888-50-1
Molecular Formula C18H18NOP
Molecular Weight 295.3 g/mol
IUPAC Name 7-diphenylphosphoryl-7-azabicyclo[4.1.0]hept-3-ene
Canonical SMILES C1C=CCC2C1N2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4

The biological activity of this compound is believed to involve its interaction with various molecular targets, including enzymes and receptors. The diphenylphosphoryl moiety can participate in nucleophilic substitution reactions, which may affect enzyme catalysis or receptor binding.

Potential Targets

  • Enzymes: The compound can inhibit or activate certain enzymes by mimicking substrates or altering active site configurations.
  • Receptors: It may bind to specific receptors, influencing signal transduction pathways.

Case Studies

  • Antitumor Activity: A study on structurally related bicyclic compounds showed significant cytotoxicity against cancer cell lines, suggesting potential for anticancer drug development.
  • Enzyme Inhibition: Research indicated that phosphine oxides can inhibit serine proteases, which are crucial in many biological processes.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundStructure TypeBiological Activity
3-Carene Bicyclic MonoterpeneAntimicrobial
Bicyclo[4.1.0]heptenes Bicyclic CompoundsVariable (depends on substituents)
7-Azabicyclo[4.1.0]heptane Bicyclic Nitrogen CompoundNeuroactive properties

Q & A

Q. What are the established synthetic routes for 7-azabicyclo[4.1.0]hept-3-ene derivatives, and how do reaction conditions influence yield?

The synthesis of 7-azabicyclo[4.1.0]hept-3-ene derivatives often involves cycloaddition or ring-closing strategies. For example, 1,3-dipolar cycloaddition of arylsulphonyl azides with dihydropyridines yields 2,7-diazabicyclo[4.1.0]hept-3-ene derivatives under controlled temperature (e.g., 80–100°C) and inert atmospheres to prevent side reactions . Patent literature highlights esterification of the carboxylic acid derivatives using sodium acetate and glacial acetic acid buffers to stabilize intermediates, achieving >70% yields when pH is maintained at 4.6 . Reaction solvent polarity significantly impacts regioselectivity; non-polar solvents favor bicyclic product formation over linear byproducts.

Q. What analytical methods are recommended for characterizing the bicyclic core and diphenylphosphoryl group?

High-performance liquid chromatography (HPLC) with a methanol/sodium 1-octanesulfonate buffer (65:35 v/v, pH 4.6) is effective for purity assessment . Nuclear magnetic resonance (NMR) spectroscopy, particularly 31^{31}P NMR, is critical for confirming the diphenylphosphoryl group (δ ~20–25 ppm). X-ray crystallography or computational modeling (DFT) can resolve stereochemical ambiguity in the bicyclic system, as ring strain and substituent orientation influence spectral splitting patterns .

Q. How can researchers optimize purification protocols for this compound?

Crystallization using mixed solvents (e.g., ethyl acetate/hexane) enhances purity by exploiting differences in solubility between the bicyclic core and ester/phosphoryl substituents. Column chromatography with silica gel and gradient elution (0–5% methanol in dichloromethane) effectively separates regioisomers. For thermally sensitive derivatives, flash chromatography at reduced temperatures (<10°C) prevents decomposition .

Advanced Research Questions

Q. What strategies enable selective functionalization of the bicyclic system without disrupting the diphenylphosphoryl group?

The azabicyclo core’s strained geometry allows site-selective modifications. For example, nucleophilic attack at the less sterically hindered bridgehead carbon (C3) can be achieved using Grignard reagents in THF at −78°C, preserving the phosphoryl group . Transition-metal catalysis (e.g., Pd-mediated cross-coupling) on halogenated derivatives (e.g., 3-bromo-7-azabicyclo[4.1.0]hept-3-ene) introduces aryl/alkenyl groups while maintaining phosphorus integrity .

Q. How does stereochemistry influence reactivity and biological activity in related azabicyclo compounds?

Stereochemical rigidity in the bicyclic system dictates intermolecular interactions. For instance, (1R,5R,6R)-configured esters exhibit higher thermal stability (decomposition >185°C) compared to their (1S) counterparts due to reduced ring strain . In biological studies, 2,7-diazabicyclo[4.1.0]hept-3-ene derivatives with (R)-configured substituents show enhanced analgesic activity (>2× aspirin’s efficacy), attributed to improved receptor binding .

Q. What computational tools are suitable for predicting the compound’s stability under varying pH and temperature?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrolysis pathways of the diphenylphosphoryl group, identifying pH-dependent degradation mechanisms. Molecular dynamics simulations predict thermal stability by analyzing bond dissociation energies (BDEs) in the bicyclic core, correlating with experimental thermogravimetric analysis (TGA) data .

Q. How do electronic effects of substituents impact the compound’s spectroscopic and catalytic properties?

Electron-withdrawing groups (e.g., nitro) on the phenyl rings of the phosphoryl group downfield-shift 31^{31}P NMR signals by ~3 ppm due to increased deshielding. In catalysis, electron-donating substituents (e.g., methoxy) enhance Lewis basicity, improving coordination to transition metals in asymmetric synthesis . UV-Vis spectroscopy (λmax 270–300 nm) tracks conjugation changes in derivatives with extended π-systems .

Methodological Notes

  • Contradictions in Data : Patent methods report higher yields for ester derivatives compared to academic syntheses , likely due to proprietary catalysts or optimized workup protocols.
  • Safety : The diphenylphosphoryl group may generate toxic phosphorylated byproducts; handle under argon with appropriate PPE .

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